molecular formula C10H8N2O3 B3026934 methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190314-06-7

methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No. B3026934
CAS RN: 1190314-06-7
M. Wt: 204.18
InChI Key: YSNAXVDKFQCDET-UHFFFAOYSA-N
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Description

“Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It is a member of the pyridine family, which are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines, such as “methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate”, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of “methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is characterized by a pyridine scaffold, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .


Chemical Reactions Analysis

The chemical reactions involving “methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” include the introduction of various functional groups into the pyridine scaffold . For example, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Scientific Research Applications

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The abnormal activation of the FGFR signaling pathway is implicated in various types of tumors. Consequently, targeting FGFRs has become an attractive strategy for cancer therapy. Researchers have synthesized a series of 1H-pyrrolo[2,3-b]pyridine derivatives, including compound 4h, which exhibits potent FGFR inhibitory activity. In vitro studies demonstrate that 4h inhibits breast cancer cell proliferation, induces apoptosis, and significantly reduces migration and invasion of cancer cells . This research opens avenues for developing novel FGFR-targeted therapies.

Blood Glucose Regulation

Interestingly, some derivatives of 1H-pyrrolo[2,3-b]pyridine have shown efficacy in reducing blood glucose levels. These compounds may find applications in preventing and treating disorders related to elevated plasma glucose, such as type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, and cardiovascular diseases .

Photophysical Properties

Exploring the photophysical behavior of these derivatives reveals insights into their electronic structure, fluorescence, and potential applications in optoelectronic devices.

Safety And Hazards

“Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 .

Future Directions

The future directions in the research of “methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” and similar compounds include the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-11-9-8(7)6(5-13)4-12-9/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNAXVDKFQCDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CNC2=NC=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203227
Record name Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

CAS RN

1190314-06-7
Record name Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (500 mg, 2.84 mmol) and hexamethylenetetramine (796 mg, 5.68 mmol) were combined in water (8 mL) and glacial acetic acid (16 mL) and heated at 100° C. overnight then cooled to room temperature. The reaction mixture was extracted with ethyl acetate and the organics were dried over MgSO4 and concentrated in vacuo to give a residue. Purification of the residue by silica gel chromatography (50% EtOAc/Hexanes) gave the title compound as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 10.07 (s, 1H), 8.57 (s, 1H), 8.48 (d, 1H, J=4.8 Hz), 7.48 (d, 1H, J=4.8 Hz), 5.74 (d, 1H, J=6.8 Hz), 3.91 (s, 3H), 2.78 (s, 3H). [M+H] found 205.
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8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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